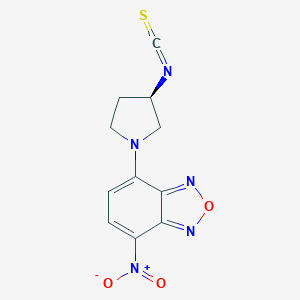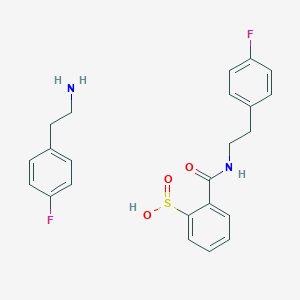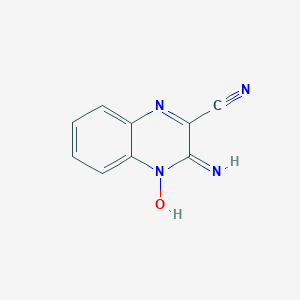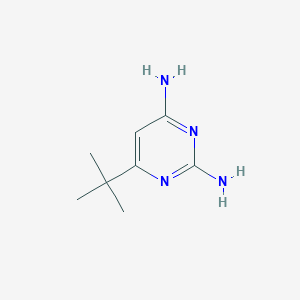![molecular formula C6H10O3 B069558 (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol CAS No. 162119-33-7](/img/structure/B69558.png)
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Overview
Description
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is an organic compound characterized by its unique bicyclic structure. This compound belongs to the class of furan derivatives and is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a hexahydrofurofuran ring system with a hydroxyl group attached, which contributes to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of dihydroxy compounds. For instance, starting from a diol precursor, the compound can be synthesized through intramolecular cyclization using a strong acid like sulfuric acid or hydrochloric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium at room temperature.
Reduction: NaBH₄ in methanol at low temperatures.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Chemistry: (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes. It serves as a model compound for studying the behavior of furan derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various materials, enhancing their properties.
Mechanism of Action
The mechanism by which (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s bicyclic structure allows it to fit into specific binding pockets, modulating biological pathways.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A simpler furan derivative with a single ring structure.
2,3-Dihydrofuran: Another furan derivative with a different degree of saturation.
Furan-2-ol: A furan compound with a hydroxyl group attached to the ring.
Uniqueness: (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol stands out due to its bicyclic structure, which imparts unique chemical and physical properties
Properties
IUPAC Name |
(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-PBXRRBTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@@H](CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438797 | |
| Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156928-10-8 | |
| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156928-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

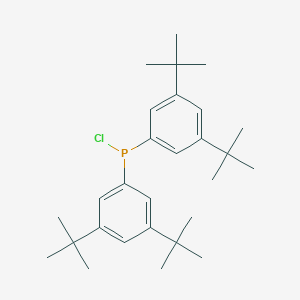

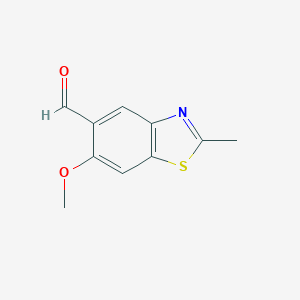
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
